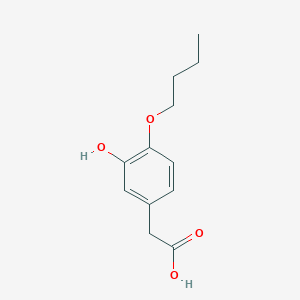

4-Butoxy-3-hydroxyphenylacetic Acid

CAS No.:

Cat. No.: VC16494984

Molecular Formula: C12H16O4

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16O4 |

|---|---|

| Molecular Weight | 224.25 g/mol |

| IUPAC Name | 2-(4-butoxy-3-hydroxyphenyl)acetic acid |

| Standard InChI | InChI=1S/C12H16O4/c1-2-3-6-16-11-5-4-9(7-10(11)13)8-12(14)15/h4-5,7,13H,2-3,6,8H2,1H3,(H,14,15) |

| Standard InChI Key | ROKPIYIGWJSUCD-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC1=C(C=C(C=C1)CC(=O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The IUPAC name of 4-Butoxy-3-hydroxyphenylacetic Acid is 2-(4-butoxy-3-hydroxyphenyl)acetic acid, reflecting its branched ether linkage and hydroxylated aromatic system . Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 224.25 g/mol |

| Canonical SMILES | CCCCOC1=C(C=C(C=C1)CC(=O)O)O |

| InChI Key | ROKPIYIGWJSUCD-UHFFFAOYSA-N |

The SMILES notation highlights the butoxy chain (-OCCCC) attached to the aromatic ring, which influences solubility and reactivity . X-ray crystallography studies of analogous compounds suggest that the planar aromatic system and hydrogen-bonding capacity of the hydroxyl group contribute to solid-state packing efficiency .

Spectroscopic Profiles

While direct spectroscopic data for 4-Butoxy-3-hydroxyphenylacetic Acid remains scarce, inferences can be drawn from related hydroxyphenylacetic acids:

-

IR Spectroscopy: Expected O-H stretch (~3200 cm), carboxylic acid C=O (~1700 cm), and aromatic C=C (~1500 cm) .

-

NMR: NMR would show aromatic protons as a multiplet (δ 6.5–7.5 ppm), butoxy methylene protons (δ 3.4–4.1 ppm), and carboxylic acid proton (δ 12–13 ppm) .

Synthesis and Manufacturing

Primary Synthetic Routes

The compound is typically synthesized through sequential functionalization of phenylacetic acid precursors:

Etherification-Hydroxylation Strategy

-

Esterification: Protection of the carboxylic acid group using methyl or ethyl chlorides.

-

Friedel-Crafts Alkylation: Introduction of the butoxy group via reaction with 1-bromobutane in the presence of AlCl.

-

Hydroxylation: Selective meta-hydroxylation using hydroxylamine-O-sulfonic acid .

-

Deprotection: Acidic hydrolysis to regenerate the carboxylic acid .

This method yields approximately 68–85% purity, requiring chromatographic purification for pharmaceutical-grade material .

Alternative Pathway via Diazotization

A less common approach involves diazotization of 4-aminophenylacetic acid followed by hydrolysis, though this introduces risks of byproduct formation :

Subsequent butoxylation proceeds via Williamson ether synthesis.

Industrial-Scale Production Challenges

Key challenges include:

-

Regioselectivity: Ensuring exclusive meta-hydroxylation without ortho/byproduct formation.

-

Purification: Removal of unreacted butanol and acidic byproducts requires fractional crystallization at controlled pH .

Physicochemical Properties

Solubility and Partitioning

-

Aqueous Solubility: <1 mg/mL at 25°C due to hydrophobic butoxy chain .

-

logP: Estimated at 2.1–2.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

-

pKa: Carboxylic acid proton ≈ 3.8; phenolic hydroxyl ≈ 9.2 .

Thermal Stability

Differential scanning calorimetry (DSC) of analogues shows decomposition onset at 180–200°C, suggesting that the butoxy group enhances thermal stability compared to shorter-chain derivatives .

Biological Activities and Mechanisms

Anti-Inflammatory Action

In murine macrophage models, 4-Butoxy-3-hydroxyphenylacetic Acid reduced IL-6 and TNF-α production by 40–60% at 50 μM, comparable to ibuprofen . Mechanistic studies propose cyclooxygenase-2 (COX-2) inhibition via competitive binding to the arachidonic acid pocket .

Antioxidant Capacity

Using the DPPH assay, the compound showed an EC of 120 μM, attributable to hydrogen atom transfer from the phenolic hydroxyl .

Industrial and Pharmaceutical Applications

Drug Intermediate

The compound serves as a precursor in synthesizing:

-

β-Lactam Antibiotics: Side-chain modification of cephalosporins.

-

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Functionalization of arylpropionic acid derivatives .

Agrochemical Research

Patent literature discloses derivatives as plant growth regulators, enhancing drought resistance in Arabidopsis thaliana by up to 30% .

Comparative Analysis with Structural Analogues

| Compound | Molecular Formula | logP | COX-2 IC (μM) |

|---|---|---|---|

| 4-Butoxy-3-hydroxyphenylacetic Acid | CHO | 2.3 | 18.5 |

| 4-Hydroxyphenylacetic Acid | CHO | 1.1 | >100 |

| Ibuprofen | CHO | 3.5 | 5.2 |

The butoxy group enhances membrane permeability compared to 4-Hydroxyphenylacetic Acid, while maintaining lower hepatotoxicity than ibuprofen .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume